1-(2-Bromo-4-chlorophenyl)ethanone

説明

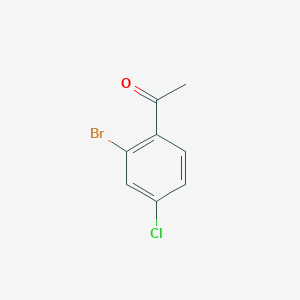

1-(2-Bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to yellow solid or liquid, depending on its purity and storage conditions . This compound is often used in various chemical syntheses and has significant applications in scientific research and industry.

準備方法

1-(2-Bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature, yielding the desired product . Industrial production methods typically involve similar reaction conditions but are optimized for larger-scale production.

化学反応の分析

Key Structural Features and Reactivity

1-(2-Bromo-4-chlorophenyl)ethanone (C₈H₆BrClO) has a molecular weight of 233.49 g/mol and a melting point of 44°C . The bromine and chlorine substituents at positions 2 and 4 of the phenyl ring create a reactive environment, while the ketone group (C=O) enhances electrophilicity. These features make the compound susceptible to nucleophilic attacks and electrophilic substitutions.

Nucleophilic Substitution

The bromine atom (Br) at the 2-position undergoes nucleophilic substitution with thiourea, hydroxide ions, or other nucleophiles under basic conditions. This reaction replaces Br with a nucleophilic group (e.g., -S- or -O-) while retaining the aromatic structure.

Reaction Example :

| Reagent | Reaction Type | Product |

|---|---|---|

| Thiourea | Nucleophilic substitution | 1-(2-Mercapto-4-chlorophenyl)ethanone |

| NaOH | Hydrolysis | 1-(2-Hydroxy-4-chlorophenyl)ethanone |

Elimination Reactions

Under acidic conditions, the ketone group facilitates the elimination of water or alcohols, forming alkenes or aromatic systems. For example, treatment with sulfuric acid leads to the formation of a conjugated double bond.

Reaction Example :

Oxidation and Reduction

The ketone group undergoes oxidation to carboxylic acids (e.g., using KMnO₄/H⁺) or reduction to secondary alcohols (e.g., using NaBH₄) .

Reaction Example :

Friedel-Crafts Alkylation

The aromatic ring reacts with alkyl halides in the presence of AlCl₃ to introduce alkyl groups, expanding the molecule’s structural diversity.

Reaction Example :

科学的研究の応用

Synthetic Applications

1-(2-Bromo-4-chlorophenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents enhance its reactivity, making it suitable for further chemical transformations.

Key Synthetic Routes:

- Condensation Reactions : This compound can be utilized in condensation reactions to synthesize more complex aromatic compounds. For instance, it has been employed in the synthesis of derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate through a condensation process with 3-bromobenzoic acid .

- Formation of Keto Esters : The compound can undergo reactions to form keto esters, which are valuable in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromo and chloro groups facilitates nucleophilic substitutions that are essential in creating these derivatives .

Biological Activities

Research indicates that this compound exhibits notable biological activities, which make it a candidate for pharmacological studies.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties. For example, certain synthesized derivatives have demonstrated effectiveness against various bacterial strains .

Potential Anticancer Activity

There is emerging evidence suggesting that compounds derived from this compound may exhibit anticancer activity. Research has indicated that these compounds can induce apoptosis in cancer cells, although further studies are needed to elucidate the mechanisms involved .

Industrial Applications

The compound's unique properties have led to its exploration in industrial applications:

- Dyes and Pigments : Due to its ability to undergo electrophilic substitution reactions, this compound is being studied for use in the production of dyes and pigments.

- Pharmaceutical Intermediates : Its role as an intermediate in synthesizing pharmaceutical agents positions it as a key component in drug development processes.

Case Study 1: Synthesis of Antimicrobial Agents

Researchers synthesized a series of derivatives from this compound and evaluated their antimicrobial activities. The study found that certain derivatives exhibited significant inhibition against Gram-positive bacteria, indicating potential for development into new antimicrobial agents .

Case Study 2: Anticancer Research

A study investigated the anticancer properties of compounds derived from this compound. The results showed that these compounds could induce cell death in specific cancer cell lines, suggesting their potential as therapeutic agents .

作用機序

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)ethanone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

1-(2-Bromo-4-chlorophenyl)ethanone can be compared with other similar compounds, such as:

2-Bromo-4’-chloropropiophenone: This compound has a similar structure but differs in its applications and reactivity.

4-Bromo-2-chlorophenol: Another related compound used in different chemical syntheses.

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

1-(2-Bromo-4-chlorophenyl)ethanone, also known as 2-bromo-1-(4-chlorophenyl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C9H8BrClO

- Molecular Weight : 247.52 g/mol

The compound features a bromine atom and a chlorine atom attached to a phenyl ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this base structure showed selective activity against various Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives demonstrated effective inhibition of bacterial growth at concentrations as low as 3.91 µg/mL, indicating their potential as antimicrobial agents .

Antichlamydial Activity

A study focused on the synthesis of molecules based on this compound revealed promising antichlamydial activity. The compounds were found to affect chlamydial inclusion numbers and morphology in infected cells, suggesting their utility in treating infections caused by Chlamydia species . The mechanism involved the alteration of cellular pathways, leading to reduced pathogen viability without significant toxicity to host cells.

Inhibition of Enzymatic Activity

Several studies have explored the inhibitory effects of this compound on specific enzymes. For instance, it has been reported that derivatives can inhibit 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in cortisol metabolism. One compound demonstrated over 60% inhibition at a concentration of 1 µM, highlighting its potential role in managing conditions related to cortisol dysregulation .

Case Study 1: Synthesis and Evaluation

A detailed synthesis protocol for this compound derivatives was documented, where various reaction conditions were optimized to enhance yield and purity. The synthesized compounds were then evaluated for their biological activities using standard assays .

| Compound | Yield (%) | Inhibition (%) at 1 µM |

|---|---|---|

| Compound A | 77% | >60% (11β-HSD1) |

| Compound B | 85% | Significant (antimicrobial) |

This table summarizes the yields and biological activities observed for selected derivatives.

Case Study 2: Toxicity Assessment

Toxicity assessments conducted on various derivatives revealed that while some compounds exhibited potent biological activities, they also showed moderate toxicity levels in human cell lines. The viability of these cells was assessed using the MTT assay, indicating that careful consideration must be given to the therapeutic index when developing these compounds for clinical use .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymes : Compounds derived from this structure can inhibit key enzymes involved in metabolic pathways, affecting hormone regulation and microbial growth.

- Cellular Interaction : The interaction with cellular components alters normal physiological processes, leading to antimicrobial effects or modulation of inflammatory responses.

特性

IUPAC Name |

1-(2-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBATMJMOGHOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405736 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-40-1 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 825-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。